1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea
Description
1-Benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a urea derivative featuring a benzyl group at the N1 position and a complex 2-hydroxy-3-methoxy-2-methylpropyl substituent at the N3 position. The hydroxyl and methoxy groups in its substituent likely enhance hydrophilicity and hydrogen-bonding capacity, which may influence pharmacokinetic behavior and target binding compared to simpler derivatives.
Properties
IUPAC Name |
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c1-13(17,10-18-2)9-15-12(16)14-8-11-6-4-3-5-7-11/h3-7,17H,8-10H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPUNNRPEQGDNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CC=C1)(COC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea typically involves the reaction of benzyl isocyanate with 2-hydroxy-3-methoxy-2-methylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final compound is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of benzyl-3-(2-oxo-3-methoxy-2-methylpropyl)urea.
Reduction: Formation of benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)amine.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea involves its interaction with specific molecular targets. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the urea moiety can form stable complexes with metal ions or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Bioactivity:
- Anticancer Potential: Benzoylurea derivatives () are studied for anticancer activity, likely via DNA interaction or enzyme inhibition. The target compound’s hydroxyl and methoxy groups could modulate cytotoxicity or selectivity.
Biological Activity
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is a complex organic compound with significant potential for biological activity. Its molecular structure includes a benzyl group, a hydroxy group, a methoxy group, and a urea moiety, which together suggest diverse chemical reactivity and biological effects. This compound is being investigated for its antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and drug development.
- Chemical Formula : C15H21N2O3
- CAS Number : 1334374-72-9
- Molecular Weight : 252.3095 g/mol
The presence of functional groups such as hydroxy and methoxy enhances its solubility and interaction with biological targets, which is crucial for its therapeutic potential.
The biological activity of 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea is primarily attributed to its ability to interact with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding, while the urea moiety may form stable complexes with enzymes or metal ions. This interaction can modulate various biochemical pathways, leading to observed effects such as:
- Inhibition of tumor cell proliferation
- Antimicrobial activity against pathogenic bacteria
Biological Activity Studies
Research has demonstrated that compounds similar to 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea exhibit significant bioactivity. Notably, studies have shown its potential in the following areas:
Anticancer Activity
1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea has been evaluated for its antiproliferative effects on various cancer cell lines. For instance, related compounds have shown selective activity against human cancer cell lines such as HT-29 (colon cancer) and A549 (lung cancer). The antiproliferative activity is often quantified using the half-maximal inhibitory concentration (IC50) metric.
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies indicate that it may exhibit antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) reported in the low micromolar range.
Case Studies
A recent study explored various benzylethoxyaryl ureas, including derivatives of 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, demonstrating their multitarget inhibition capabilities against proteins like VEGFR-2 and PD-L1, which are critical in cancer resistance mechanisms . This study highlighted the importance of structural modifications in enhancing biological activity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-benzyl-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-benzylurea | Contains benzyl and urea moiety | Simpler structure without additional functional groups |
| 1-(2-chlorophenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea | Similar hydroxy and methoxy groups but with chlorine substitution | Chlorine substitution may enhance biological activity |
| 1-benzyl-3-(2-methoxybenzyl)urea | Contains methoxy-substituted benzene ring | Potentially different pharmacological profile |
The combination of hydroxy and methoxy groups along with the urea functionality distinguishes this compound from others, contributing to its unique biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
